N-[3-[[5-iodo-4-[3-(thiophene-2-carbonylamino)propylamino]pyrimidin-2-yl]amino]phenyl]pyrrolidine-1-carboxamide;hydrochloride
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Overview
Description
N-[3-[[5-iodo-4-[3-(thiophene-2-carbonylamino)propylamino]pyrimidin-2-yl]amino]phenyl]pyrrolidine-1-carboxamide;hydrochloride is a complex organic compound with significant applications in scientific research. It is known for its role as a dual inhibitor of TBK1 and IKKε, which are key regulators in the production of Type I interferons during bacterial and viral infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The final step involves the coupling of the pyrrolidine-1-carboxamide moiety .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors to ensure precision and consistency. The reaction conditions are carefully controlled to optimize yield and purity, often involving high temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions
N-[3-[[5-iodo-4-[3-(thiophene-2-carbonylamino)propylamino]pyrimidin-2-yl]amino]phenyl]pyrrolidine-1-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[3-[[5-iodo-4-[3-(thiophene-2-carbonylamino)propylamino]pyrimidin-2-yl]amino]phenyl]pyrrolidine-1-carboxamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Plays a role in studying cellular signaling pathways and gene expression.
Medicine: Investigated for its potential therapeutic effects in cancer treatment and antiviral therapies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by inhibiting TBK1 and IKKε, which are involved in the phosphorylation of the transcription factor IRF. This inhibition disrupts the production of Type I interferons, thereby modulating the immune response during bacterial and viral infections . Additionally, it has shown antitumor activity in various cancer cell lines .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide, which exhibit anti-inflammatory and analgesic activities.
Uniqueness
N-[3-[[5-iodo-4-[3-(thiophene-2-carbonylamino)propylamino]pyrimidin-2-yl]amino]phenyl]pyrrolidine-1-carboxamide;hydrochloride is unique due to its specific molecular structure that allows it to effectively inhibit TBK1 and IKKε, making it a valuable tool in both research and potential therapeutic applications .
Properties
CAS No. |
1472611-45-2 |
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Molecular Formula |
C23H27ClIN7O2S |
Molecular Weight |
627.9 g/mol |
IUPAC Name |
N-[3-[[5-iodo-4-[3-(thiophene-2-carbonylamino)propylamino]pyrimidin-2-yl]amino]phenyl]pyrrolidine-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C23H26IN7O2S.ClH/c24-18-15-27-22(30-20(18)25-9-5-10-26-21(32)19-8-4-13-34-19)28-16-6-3-7-17(14-16)29-23(33)31-11-1-2-12-31;/h3-4,6-8,13-15H,1-2,5,9-12H2,(H,26,32)(H,29,33)(H2,25,27,28,30);1H |
InChI Key |
KDSWLWHEZMPRTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)NCCCNC(=O)C4=CC=CS4)I.Cl |
Origin of Product |
United States |
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